1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethoxyphenyl group attached to a methanesulfonamide backbone
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide typically involves several steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of a phenyl ring, followed by the introduction of methoxy groups. The final step involves the sulfonation of the intermediate compound to form the methanesulfonamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide: This compound has a similar structure but with different positions of the methoxy groups, which can affect its chemical properties and reactivity.
1-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)methanesulfonamide: Another similar compound with methoxy groups in different positions, leading to variations in its behavior in chemical reactions and biological systems
Properties
Molecular Formula |
C15H16ClNO4S |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-7-8-15(21-2)14(9-12)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 |
InChI Key |
MRLOYYAULJLADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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